Diclobutrazol

Chiral fungicide Sterol 14α-demethylase inhibition Stereoselective binding

Generic triazole standards cannot resolve enantiomer-specific CYP51 binding-Diclobutrazol's (2R,3R)-enantiomer exhibits substantially greater fungicidal potency and cytochrome P450 binding affinity than its (2S,3S)-counterpart, making enantiomerically characterized material essential for SAR studies. • (2R,3R)-enantiomer: superior CYP51 binding vs. (2S,3S); 2,4-dichlorophenyl substitution confers higher inhibitory activity than 4-chlorophenyl homologues • Intermediate gibberellin inhibition (29% reduction) positions it between Paclobutrazol (38%) and Etaconazol (24%)-ideal for cereal/coffee growth regulation studies • Validated in multi-residue HPLC methods (Coresep 100 columns) for groundwater, apple, and pear matrices; compatible with UV, MS, CAD, and ELSD detection

Molecular Formula C15H19Cl2N3O
Molecular Weight 328.2 g/mol
CAS No. 66345-62-8
Cat. No. B1214283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiclobutrazol
CAS66345-62-8
Synonyms1 (2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol
diclobutrazol
diclobutrazol, ((R*,R*)-(+-))-isomer
diclobutrazol, ((R*,S*)-(+-))-isomer
diclobutrazol, (S-(R*,R*))-isome
Molecular FormulaC15H19Cl2N3O
Molecular Weight328.2 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O
InChIInChI=1S/C15H19Cl2N3O/c1-15(2,3)14(21)13(20-9-18-8-19-20)6-10-4-5-11(16)7-12(10)17/h4-5,7-9,13-14,21H,6H2,1-3H3
InChIKeyURDNHJIVMYZFRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diclobutrazol CAS 66345-62-8: Procurement-Ready Baseline for a Chiral Triazole Fungicide


Diclobutrazol (CAS 66345-62-8) is a systemic triazole fungicide belonging to the 1,2,4-triazole class, chemically defined as 1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol [1]. Its primary mechanism involves inhibition of the cytochrome P450-dependent sterol 14α-demethylase (CYP51), thereby blocking ergosterol biosynthesis in target fungi, with a secondary effect on gibberellin biosynthesis in plants [2]. As a racemic mixture of (2R,3R)- and (2S,3S)-enantiomers, its biological activity is stereospecific, and it has been commercialized historically under the trade name Vigil (Zeneca) [3].

Why Diclobutrazol (CAS 66345-62-8) Cannot Be Casually Substituted with Paclobutrazol or Other Triazole Analogs


Triazole fungicides are not functionally interchangeable for research or industrial procurement, even when they share a common CYP51 inhibition mechanism. Diclobutrazol demonstrates stereoselective target engagement that differs fundamentally from other triazoles: its (2R,3R)-enantiomer exhibits substantially greater fungicidal potency and cytochrome P450 binding affinity than its (2S,3S)-counterpart [1]. Furthermore, the 2,4-dichlorophenyl substitution pattern on Diclobutrazol confers higher inhibitory activity compared to 4-chlorophenyl homologues within the same series [1]. Critically, Diclobutrazol exhibits intermediate gibberellin biosynthesis inhibition (29% reduction in specific activity) compared to Paclobutrazol (38%) and Etaconazol (24%), positioning it at a distinct activity tier within the triazole class [2]. These quantifiable differences preclude direct substitution without altering experimental outcomes or field performance.

Diclobutrazol vs. Triazole Analogs: Head-to-Head Quantitative Procurement Evidence


Diclobutrazol Enantiomeric Differentiation: (2R,3R) vs. (2S,3S) Stereoisomer Potency

The fungicidal activity of Diclobutrazol resides predominantly in the (2R,3R)-enantiomer, which demonstrates significantly greater potency in blocking yeast 14α-demethylase enzyme than the (2S,3S)-enantiomer [1]. This stereoselectivity was further validated in cytochrome P450 binding assays where the (2R,3R)-enantiomer exhibited greater binding to yeast microsomes than its less active (2S,3S)-counterpart [2].

Chiral fungicide Sterol 14α-demethylase inhibition Stereoselective binding

Diclobutrazol Gibberellin Biosynthesis Inhibition: Quantified Ranking vs. Paclobutrazol, Etaconazol, Bitertanol, and Triadimenol

In Fusarium moniliforme culture filtrate assays at 0.0001 mol/L, Diclobutrazol reduced the specific activity of gibberellin-like substances by 29%, positioning it between Paclobutrazol (38% reduction, the highest in the series) and the cluster of Etaconazol, Bitertanol, and Triadimenol (each 24% reduction) [1]. This intermediate inhibition tier distinguishes Diclobutrazol from both more aggressive growth regulators like Paclobutrazol and milder agents like Triadimenol.

Plant growth regulation Gibberellin biosynthesis inhibition Triazole comparative efficacy

Diclobutrazol Structural Homologue Comparison: 2,4-Dichlorophenyl vs. 4-Chlorophenyl Substitution

Within the Diclobutrazol series, the 4-chlorophenyl homologues were consistently less fungicidal and less potent inhibitors of 14α-demethylase compared to the 2,4-dichlorophenyl parent compound [1]. This substitution-dependent potency indicates that the 2,4-dichlorophenyl moiety confers enhanced target engagement relative to mono-chlorinated analogs.

Structure-activity relationship Triazole fungicide Homologue efficacy

Diclobutrazol CYP51 vs. CYP3A4 Stereoselective Inhibition: Differential Human and Fungal Target Engagement

In heterologous expression systems using Saccharomyces cerevisiae, stereoselective inhibition of both human CYP3A4 and Candida albicans CYP51 was observed with Diclobutrazol enantiomers. The RR(+) configuration at the asymmetric carbon centers exhibited the greatest inhibitory activity against both enzymes [1]. Notably, this stereoselective pattern contrasts with the SS(-) enantiomer of SCH39304, which failed to bind CYP3A4 entirely [1], demonstrating that stereochemical effects on target selectivity vary substantially among azole compounds.

Cytochrome P450 CYP51 selectivity Stereoselective azole inhibition

Diclobutrazol Dry Weight Growth Inhibition Ranking in Fusarium moniliforme

At 0.0001 mol/L, the five triazole fungicides retarded the increase in dry weight of Fusarium moniliforme in the following rank order: Etaconazol > Paclobutrazol > Diclobutrazol > Bitertanol > Triadimenol [1]. Diclobutrazol occupies the middle position (third of five) in growth suppression potency within this comparator set.

Fungal growth inhibition Triazole ranking Mycelial biomass

Diclobutrazol Physicochemical Properties for Formulation and Analytical Method Development

Diclobutrazol exhibits a melting point of 147-149°C, water solubility of 9 mg/L at 20°C, and high solubility (>50 g/L) in methanol, ethanol, acetone, and chloroform [1]. Its vapor pressure is 1-2 × 10⁻⁸ mm Hg at 20°C. Validated HPLC methods using mixed-mode Coresep 100 columns enable rapid, reproducible analysis of Diclobutrazol in crops, soil, and wastewater matrices with UV, MS, CAD, or ELSD detection [2]. Simultaneous determination with five other triazole pesticides (flusilazole, flutriafol, hexaconazole, paclobutrazol, tetraconazole) in apple and pear pulps has been validated at a 0.01 mg/kg limit [3].

Triazole solubility HPLC analysis Physicochemical characterization

Diclobutrazol (CAS 66345-62-8): Evidence-Backed Procurement Scenarios for Research and Industrial Use


Chiral Triazole Structure-Activity Relationship Studies Requiring Stereochemically Defined Material

Based on the demonstrated differential activity between (2R,3R)- and (2S,3S)-enantiomers of Diclobutrazol in 14α-demethylase inhibition and cytochrome P450 binding assays [1][2], this compound serves as a critical tool for investigating stereochemical determinants of triazole-target interactions. Procurement of enantiomerically characterized Diclobutrazol enables SAR studies that cannot be conducted with achiral triazoles or racemic mixtures lacking isomeric composition data.

Moderate Plant Growth Regulation in Cereal and Coffee Cultivation Where Intermediate Gibberellin Suppression Is Required

Diclobutrazol's 29% reduction in gibberellin-like substance specific activity positions it between the stronger inhibition of Paclobutrazol (38%) and the milder cluster of Etaconazol/Bitertanol/Triadimenol (24% each) [3]. This intermediate activity tier makes Diclobutrazol suitable for cereal grain and coffee cultivation where moderate growth regulation is desired without excessive dwarfing. However, procurement decisions should account for the compound's known potential for undesirable growth regulatory activity at effective fungicidal dosages, a limitation documented in patent literature that has driven co-formulation strategies [4].

Cytochrome P450 Selectivity Profiling and Differential CYP51/CYP3A4 Inhibition Studies

The stereoselective inhibition of both human CYP3A4 and fungal CYP51 by Diclobutrazol enantiomers [5] establishes this compound as a reference standard for studies examining azole selectivity between mammalian and fungal cytochrome P450 isoforms. This application is particularly relevant for research investigating the structural basis of azole cross-reactivity and for screening campaigns evaluating CYP51 inhibitors with minimized off-target human CYP3A4 interactions.

Multi-Residue Triazole Pesticide Analytical Method Development and Validation

Diclobutrazol is included in validated multi-residue analytical methods for triazole pesticide determination in groundwater, apple, and pear matrices [6][7]. Procurement of certified reference standards of Diclobutrazol supports environmental monitoring laboratories and food safety testing facilities requiring comprehensive triazole panel coverage. The established HPLC method using mixed-mode Coresep 100 columns enables detection compatible with UV, MS, CAD, and ELSD platforms [8].

Technical Documentation Hub

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